molecular formula C6H6BrNO B087399 3-Bromo-2-methoxypyridine CAS No. 13472-59-8

3-Bromo-2-methoxypyridine

Cat. No.: B087399
CAS No.: 13472-59-8
M. Wt: 188.02 g/mol
InChI Key: PORGLLGXCAQORO-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxypyridine is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where the hydrogen atoms at the 3rd and 2nd positions are replaced by a bromine atom and a methoxy group, respectively

Safety and Hazards

3-Bromo-2-methoxypyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, with target organs being the respiratory system . It has a flash point of 93.3 °C . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-methoxypyridine typically involves the bromination of 2-methoxypyridine. One common method includes the use of liquid bromine and an aqueous solution of sodium hydroxide. The reaction is carried out at low temperatures, typically between -10 to 0 degrees Celsius, to control the reactivity of bromine. The resulting product, 2-bromo-3-hydroxypyridine, is then methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.

    Reduction Reactions: The compound can be reduced to form 3-bromo-2-hydroxypyridine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, organoboron reagent, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Aryl or vinyl-substituted pyridines.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: 3-Bromo-2-hydroxypyridine.

Scientific Research Applications

3-Bromo-2-methoxypyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-3-methoxypyridine
  • 3-Bromo-2-methylpyridine
  • 2-Bromo-5-methylpyridine
  • 2-Bromo-6-methoxypyridine

Comparison: 3-Bromo-2-methoxypyridine is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination imparts distinct reactivity compared to its analogs. For instance, 2-Bromo-3-methoxypyridine has the bromine and methoxy groups in different positions, leading to different reactivity patterns and applications . Similarly, 3-Bromo-2-methylpyridine, with a methyl group instead of a methoxy group, exhibits different chemical behavior and uses .

Properties

IUPAC Name

3-bromo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORGLLGXCAQORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501578
Record name 3-Bromo-2-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-59-8
Record name 3-Bromo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxypyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10501578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

Under an argon atmosphere, a mixture of 3-bromo-2-hydroxypyridine (3.49 g, 20 mmol), silver carbonate (3.67 g, 13.31 mmol), and iodomethane (1.5 mL, 24.1 mmol) in benzene (30 mL) was stirred in the dark at 40° C. to 50° C. for 24 hours, cooled in an ice bath, and filtered. The filtrate was washed once with 2% aqueous sodium bicarbonate and twice with water, dried (MgSO4), the benzene was evaporated at atmospheric pressure, and the residue was purified by flash chromatography (eluting with hexane/ethyl acetate, 2:1) to 10 obtain the title compound (2.35 g, 12.5 mmol, 62%).
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
catalyst
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, to a solution of 3-bromo-2-chloropyridine (4.76 g) in DMF (30 mL) was added 28% sodium methoxide methanol solution (5.73 g) at room temperature, and the mixture was stirred at 80° C. for 30 min. Water was added at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product of the title compound (4.43 g) as a pale-yellow oil. This compound was used for the next step without further purification.
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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